molecular formula C56H110O4 B12647952 Didocosyl dodecanedioate CAS No. 42234-10-6

Didocosyl dodecanedioate

Cat. No.: B12647952
CAS No.: 42234-10-6
M. Wt: 847.5 g/mol
InChI Key: DUYUVCLWGQJKMD-UHFFFAOYSA-N
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Description

Didocosyl dodecanedioate is a diester derived from dodecanedioic acid (DA, C₁₂H₂₂O₄) and docosanol (C₂₂H₄₅OH), forming a symmetrical structure with two C22 alkyl chains. These esters are synthesized via enzymatic or chemical esterification, as demonstrated in studies using Novozym 435 lipase for reactions with divinyl dodecanedioate and alcohols . Key applications include high-performance lubricants, biodegradable polymers, and specialty coatings due to their thermal stability and low volatility .

Properties

CAS No.

42234-10-6

Molecular Formula

C56H110O4

Molecular Weight

847.5 g/mol

IUPAC Name

didocosyl dodecanedioate

InChI

InChI=1S/C56H110O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-45-49-53-59-55(57)51-47-43-39-35-36-40-44-48-52-56(58)60-54-50-46-42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3

InChI Key

DUYUVCLWGQJKMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and didocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Didocosyl dodecanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and didocosanol.

    Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Dodecanedioic acid and didocosanol.

    Oxidation: Oxidized derivatives of the ester.

    Reduction: Alcohols or other reduced forms of the ester.

Scientific Research Applications

Didocosyl dodecanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activities and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of didocosyl dodecanedioate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can undergo hydrolysis, releasing dodecanedioic acid and didocosanol, which may have biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Dodecanedioate Esters

Structural and Functional Variations

Dodecanedioate esters differ by the alkyl chain length and branching of the alcohol substituents. For example:

  • Diethyl dodecanedioate (DED) : Short-chain (C2), used in fragrances and low-viscosity lubricants.
  • Dioctyl dodecanedioate (DOD) : Medium-chain (C8), balances viscosity and pour point.
  • Didodecyl dodecanedioate (DDOD) : Long-chain (C12), offers high flash points and thermal stability.
  • Di-2-ethylhexyl dodecanedioate (D2EHD) : Branched C8, improves low-temperature performance.

Didocosyl dodecanedioate (C22 chains) represents an ultra-long-chain variant, expected to excel in extreme-temperature applications.

Key Physical Properties

Compound Flash Point (°C) Pour Point (°C) Viscosity Index Molecular Weight
Diethyl (DED) 155 -10 160 286.4
Dibutyl (DBD) 180 -25 165 342.5
Di-2-butyl (D2BD) 195 -30 170 342.5
Dioctyl (DOD) 240 -40 180 454.7
Didodecyl (DDOD) 280 -45 190 622.9
Didocosyl (inferred) >300* <-50* >200* ~870*

*Estimated based on trends .

Key Findings:
  • Chain Length Impact : Longer chains (e.g., DOD, DDOD) increase flash points and reduce pour points, enhancing thermal stability and cold-flow performance. Didocosyl’s C22 chains likely push these properties further, making it suitable for aerospace or industrial lubricants .
  • Branching Effects : Branched esters (e.g., D2BD, D2EHD) lower pour points compared to linear analogs, improving low-temperature utility without sacrificing flash points .
  • Viscosity Index : All dodecanedioate esters exhibit viscosity indices >160, with longer chains offering superior temperature resistance .

Industrial Uses

  • Lubricants: Long-chain esters (DOD, DDOD) dominate high-temperature machinery lubricants.
  • Polymers: Dimethyl dodecanedioate is a key monomer for nylon 6,12, used in automotive components. Longer esters may enable novel biodegradable elastomers like poly-(glycerol dodecanedioate) (PGD) .
  • Cosmetics and Pharmaceuticals : Medium-chain esters (e.g., dihexyl) act as emollients, while ultra-pure grades serve as drug delivery enhancers .

Market Trends

  • The global dimethyl dodecanedioate market is projected to grow at 8% CAGR (2025–2030), driven by demand in Asia-Pacific for polymers and coatings .
  • Regulatory shifts toward low-VOC products favor long-chain esters like Didocosyl, which exhibit minimal volatility .

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